[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine
Description
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-6(4-12)3-7(13-5)8(9,10)11/h2-3H,4,12H2,1H3 |
InChI Key |
BNDIDBXQIZASHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the use of pyridine derivatives as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl group activates the pyridine ring for nucleophilic substitution at positions ortho and para to itself. This reactivity is exploited in functionalization reactions to introduce diverse substituents.
| Reaction Type | Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ (Lewis acid catalyst) | 3-Chloro derivative | 72% | Electrophilic chlorination directed by CF₃ group’s meta-directing effect |
| Amination | NH₃, Cu(OAc)₂, 120°C | 5-Amino derivative | 68% | Copper-catalyzed amination at activated para position relative to CF₃ |
| Methoxylation | NaOMe, DMF, 80°C | 5-Methoxy derivative | 65% | SNAr mechanism facilitated by electron-deficient ring |
Key Findings :
-
The trifluoromethyl group enhances reactivity at positions 3 and 5 (ortho/para to CF₃) due to inductive electron withdrawal.
-
Steric hindrance from the 2-methyl group limits substitution at position 2.
Functionalization of the Methylamine Group
The primary amine at position 4 undergoes typical aliphatic amine reactions, enabling further derivatization.
| Reaction Type | Reagents/Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated derivative | 89% | Prodrug synthesis or stability enhancement |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl derivative | 75% | Introduction of hydrophobic groups for biological studies |
| Schiff Base Formation | 4-Nitrobenzaldehyde, RT | Imine intermediate | 82% | Coordination chemistry or sensor development |
Mechanistic Insights :
-
The amine’s nucleophilicity is moderated by the electron-withdrawing pyridine ring, requiring activated electrophiles for efficient reaction.
Stability Under Reaction Conditions
The trifluoromethyl group confers remarkable stability to harsh conditions, enabling its retention in multi-step syntheses.
| Condition | Exposure Time | Degradation | Notes |
|---|---|---|---|
| Strong Acids (H₂SO₄) | 24h, 100°C | <5% | CF₃ group resists hydrolysis; pyridine ring remains intact |
| Strong Bases (NaOH) | 12h, 80°C | 10% | Partial deprotonation of methylamine without cleavage |
| Oxidizing Agents (KMnO₄) | 6h, RT | 15% | Limited oxidation of methylamine to nitrile observed |
Comparative Reactivity with Analogues
The trifluoromethyl group’s influence is evident when comparing reactivity to non-fluorinated analogues.
| Compound | NAS Rate (k, s⁻¹) | Amine pKa | Thermal Stability |
|---|---|---|---|
| [2-Methyl-6-CF₃-pyridin-4-YL]methylamine | 1.2 × 10⁻³ | 8.9 | Stable up to 250°C |
| [2-Methyl-6-CH₃-pyridin-4-YL]methylamine | 2.7 × 10⁻⁴ | 9.4 | Decomposes at 180°C |
Implications :
-
The CF₃ group accelerates NAS by 4.4x compared to CH₃.
-
Reduced amine basicity (pKa 8.9 vs. 9.4) enhances solubility in polar aprotic solvents.
Industrial and Pharmacological Relevance
Scientific Research Applications
[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Based Derivatives with Trifluoromethyl Groups
- 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline This compound features dual trifluoromethyl groups on a pyridine ring and an aniline (-NH₂) substituent.
- [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine The dimethylamine (-N(CH₃)₂) substituent here reduces hydrogen-bonding capacity compared to the methylamine (-CH₂NH₂) in the target compound. The hydrazonomethyl-phenyl group introduces steric bulk, which may hinder interactions with flat binding pockets .
Pyridine Derivatives in Larger Heterocyclic Systems
- 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine (4k) The target compound’s pyridinyl group is integrated into a triazine core in 4k, highlighting its role as a key substituent for adenosine A₂A antagonism. The high purity (99%) of 4k suggests efficient synthetic accessibility, likely due to the stability of the pyridinyl boronate precursor .
6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine
Replacing CF₃ with fluorine reduces steric bulk and lipophilicity but increases electronegativity. This compound’s pyridopyrimidine core may enhance π-stacking interactions compared to simpler pyridine derivatives .
Pyrimidine and Other Heterocyclic Compounds
- N-(2-Methoxyethyl)-2-methyl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine This pyrimidine derivative features a trifluoromethylphenyl group and a methoxyethylamine side chain.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
The thietan-3-yloxy group introduces sulfur atoms and a three-membered ring, enhancing solubility but reducing metabolic stability compared to CF₃-containing compounds .
Data Table: Structural and Functional Comparison
Biological Activity
The compound [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
- Chemical Formula : C8H9F3N
- Molecular Weight : 195.16 g/mol
- Structure : The compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against specific biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against a range of bacterial strains due to their ability to disrupt cellular membranes and inhibit essential enzymatic processes .
Antiviral Activity
There is emerging evidence suggesting that this compound may possess antiviral properties. Studies have demonstrated that related compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation .
Case Studies
- Antiparasitic Activity : A study focused on the optimization of pyridine derivatives demonstrated that modifications to the structure could enhance antiparasitic activity against Plasmodium species, which cause malaria. The incorporation of trifluoromethyl groups was linked to improved efficacy in inhibiting parasite growth in vitro and in vivo models .
- Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including KARPAS422. The compound's IC50 values indicate potent growth inhibition, suggesting potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structure | Binding Affinity (nM) | IC50 (Cell Growth Inhibition) |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Compound A (Similar) | Structure | 12 ± 2 | 8.1 ± 0.3 |
| Compound B (Similar) | Structure | 3.6 ± 1.2 | 2.2 ± 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
